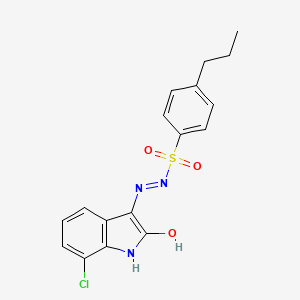
2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-(2,4,5-trichlorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-(2,4,5-trichlorophenyl)acetamide, also known as DTTAA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. In
Mecanismo De Acción
The mechanism of action of 2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-(2,4,5-trichlorophenyl)acetamide is not fully understood, but studies suggest that it may act by inhibiting enzymes involved in cancer cell growth and inflammation. 2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-(2,4,5-trichlorophenyl)acetamide has also been shown to disrupt bacterial cell membranes, leading to cell death.
Biochemical and Physiological Effects:
2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-(2,4,5-trichlorophenyl)acetamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the reduction of pro-inflammatory cytokines, and the inhibition of bacterial growth. 2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-(2,4,5-trichlorophenyl)acetamide has also been shown to have low toxicity in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-(2,4,5-trichlorophenyl)acetamide in lab experiments is its potential therapeutic properties, which may lead to the development of new drugs. However, one limitation is the lack of understanding of its mechanism of action, which may hinder further research.
Direcciones Futuras
There are several future directions for research on 2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-(2,4,5-trichlorophenyl)acetamide, including the investigation of its potential for use in combination therapy with other anti-cancer agents, the exploration of its mechanism of action, and the development of more efficient synthesis methods. Additionally, further research is needed to determine the safety and efficacy of 2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-(2,4,5-trichlorophenyl)acetamide in humans.
In conclusion, 2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-(2,4,5-trichlorophenyl)acetamide is a chemical compound with potential therapeutic properties that has gained attention in scientific research. While its mechanism of action is not fully understood, studies have shown its potential as an anti-cancer, anti-inflammatory, and anti-bacterial agent. Further research is needed to fully understand its potential and limitations.
Métodos De Síntesis
The synthesis of 2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-(2,4,5-trichlorophenyl)acetamide is a multi-step process that involves the reaction of 2-aminothiazole with 2,4,5-trichlorophenylacetyl chloride in the presence of a base. The resulting intermediate is then reacted with thiourea to form 2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-(2,4,5-trichlorophenyl)acetamide. The purity of the compound can be improved through recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-(2,4,5-trichlorophenyl)acetamide has shown promise in various scientific research applications, including as an anti-cancer agent, anti-inflammatory agent, and anti-bacterial agent. Studies have shown that 2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-(2,4,5-trichlorophenyl)acetamide can inhibit the growth of cancer cells in vitro and in vivo, and can also reduce inflammation in animal models. 2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-(2,4,5-trichlorophenyl)acetamide has also demonstrated antibacterial activity against gram-positive bacteria.
Propiedades
IUPAC Name |
2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(2,4,5-trichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl3N2OS2/c12-6-3-8(14)9(4-7(6)13)16-10(17)5-19-11-15-1-2-18-11/h3-4H,1-2,5H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSVLYTYZANVKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)SCC(=O)NC2=CC(=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl3N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-ethoxy-4-hydroxy-5-iodobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B6054812.png)
![5,6-dimethyl-2-[4-({methyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenyl]pyrimidin-4(3H)-one](/img/structure/B6054813.png)
![9-(2-methoxyphenyl)-7-(4-pyridinylmethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6054819.png)
![3-allyl-5-(4-methoxyphenyl)-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B6054828.png)
![N-{1-[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B6054831.png)
![2-[4-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6054840.png)
![N-(4-chlorophenyl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]thio}acetamide](/img/structure/B6054844.png)
![2-({5-[2-(4-chlorophenyl)cyclopropyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(2,5-dichlorophenyl)acetamide](/img/structure/B6054849.png)

![1-(3-{[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-piperidinyl]carbonyl}phenyl)-2-imidazolidinone](/img/structure/B6054879.png)
![4-{[(4-phenoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B6054884.png)
![N-(2-ethoxyphenyl)-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide](/img/structure/B6054887.png)
![5-{[(6-methyl-3-pyridinyl)oxy]methyl}-N-{2-[4-(trifluoromethyl)phenyl]ethyl}-3-isoxazolecarboxamide](/img/structure/B6054888.png)
![4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-2-(4-methoxybenzyl)morpholine](/img/structure/B6054896.png)